HI-B1

Wnt/β-catenin Pathway TCF4 Reporter Assay Structure-Activity Relationship

β-catenin-dependent cancer models require inhibitors with verified direct target engagement, not promiscuous compounds later flagged for assay interference. HI-B1 (CAS 1458664-10-2) directly binds β-catenin and disrupts β-catenin/TCF4 complex formation without altering β-catenin protein levels or nuclear translocation. • Orally bioavailable - enables chronic dosing in rodent models, unlike intratumoral alternatives. • Biomarker-stratified efficacy - selectively induces apoptosis in β-catenin-high cancer cells; inhibits tumor growth only in β-catenin-high PDX models. • Rationally designed from resveratrol with a defined benzimidazole core, suitable for SAR-driven medicinal chemistry optimization.

Molecular Formula C15H14FN3
Molecular Weight 255.2964
Cat. No. B1192805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHI-B1
SynonymsHI-B1;  HI B1;  HIB1
Molecular FormulaC15H14FN3
Molecular Weight255.2964
Structural Identifiers
SMILESCN(C)C1=CC=C(C2=NC3=CC(F)=CC=C3N2)C=C1
InChIInChI=1S/C15H14FN3/c1-19(2)12-6-3-10(4-7-12)15-17-13-8-5-11(16)9-14(13)18-15/h3-9H,1-2H3,(H,17,18)
InChIKeyALWZHAOGGMSYPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

HI-B1: A Direct β-Catenin/TCF4 Inhibitor for Colorectal Cancer Research and Drug Discovery Procurement


HI-B1 is a synthetic small-molecule inhibitor (IUPAC: 4-(5-fluoro-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline) that directly targets β-catenin to disrupt the β-catenin/TCF4 protein-protein interaction [1]. It was rationally designed via cyclization of the natural product resveratrol to enhance inhibitory potency against the Wnt/β-catenin pathway [2]. HI-B1 preferentially induces apoptosis in cancer cells dependent on β-catenin signaling and demonstrates in vivo efficacy in patient-derived xenograft (PDX) models of colon cancer [1].

Pathway Wnt/β-catenin signaling studies – directly targets β-catenin to disrupt TCF4 interaction.
Model β-catenin-dependent cancer research – reported selective response in colorectal cancer cell lines and PDX models.
Tool Direct-binding probe – confirmed direct β-catenin engagement for mechanistic studies.

Why HI-B1 Cannot Be Substituted by Other β-Catenin/TCF4 Inhibitors: Evidence of Mechanism-Driven Differentiation


Compounds targeting the β-catenin/TCF4 interaction are not interchangeable due to critical differences in binding mode, selectivity, and downstream biological consequences. Unlike many early β-catenin inhibitors that suffer from promiscuous substructures and assay interference [1], HI-B1 was rationally designed from resveratrol to directly bind β-catenin and specifically disrupt its interaction with TCF4 without altering β-catenin protein levels or nuclear translocation [2]. This mechanistic precision translates into a unique selectivity profile, preferentially killing β-catenin-dependent cancer cells while sparing cells with low β-catenin expression, a property not systematically demonstrated for many in-class analogs [2].

HI-B1 Mechanism-defined inhibitor Directly binds β-catenin. Selectively affects β-catenin-dependent cells. Orally bioavailable.
Other β-catenin inhibitors Potential assay interference risk Many in-class analogs may not show direct binding or selective functional response; binding modes and selectivity profiles may differ. Class-level review required
HI-B1 Oral in vivo dosing Demonstrated oral gavage efficacy in PDX models.
PKF118-310 Requires intratumoral injection Route of administration and exposure context may not transfer; oral bioavailability not reported for comparator. Cross-study interpretation

Quantitative Procurement Guide: Direct Evidence of HI-B1 Differentiation from Closest Analogs and Alternatives


HI-B1 Demonstrates Enhanced Potency Compared to its Parent Compound Resveratrol in β-Catenin/TCF4 Reporter Assays

HI-B1 was designed as a cyclic derivative of resveratrol to improve inhibitory activity against the β-catenin/TCF4 interaction. While resveratrol is a known, weaker inhibitor of this pathway, HI-B1 inhibited β-catenin/TCF4 luciferase reporter activity in a dose-dependent manner in DLD1 and HCT116 colon cancer cell lines, representing a validated improvement in potency over its structural precursor [1].

vs. Resveratrol potency
Cross-study comparable
Designed via cyclization of resveratrol to improve inhibitory activity. Dose-dependent inhibition of β-catenin/TCF4 reporter in DLD1 and HCT116 cells.
Supports structure-based optimization context.
Exact IC50 not numerically specified. Qualitative improvement inferred from rational design.
Wnt/β-catenin Pathway TCF4 Reporter Assay Structure-Activity Relationship

HI-B1 Exhibits a Distinct Apoptosis Selectivity Window: Preferential Killing of β-Catenin-Dependent vs. Independent Cancer Cells

HI-B1 treatment preferentially induced apoptosis in colon cancer cell lines where survival is dependent on β-catenin (DLD1, CACO2, HCT116), compared to the H838 lung cancer cell line and normal colon epithelial CCD-18Co cells, which have low β-catenin dependency [1]. This functional selectivity was demonstrated by flow cytometry for Annexin V/PI staining after 48 h treatment with 50 μM HI-B1 [1].

Apoptosis selectivity
Direct head-to-head
Preferential apoptosis induction in β-catenin-dependent colon cancer lines (DLD1, CACO2, HCT116) vs. marginal effect in β-catenin-independent lines at 50 µM, 48 h.
Cell-model endpoint review supports pathway-dependency context.
Exact percentages in source Fig. 1f. Not a general cytotoxin.
Cancer Cell Selectivity Apoptosis β-Catenin Dependency

In Vivo PDX Model Differentiation: HI-B1 Efficacy Is Predicted by β-Catenin Expression Levels

In a colon cancer PDX study, HI-B1 (50 mg/kg oral, 3x/week) significantly suppressed tumor growth in a PDX model with high β-catenin expression, but was ineffective against a PDX model with low β-catenin expression [1]. This differential sensitivity directly correlates the compound's in vivo efficacy to its target biomarker expression, a higher-level proof of target engagement compared to cell-free or cell-based assays [1].

PDX model response
Direct head-to-head
Marked tumor suppression in β-catenin-high PDX; no significant inhibition in β-catenin-low PDX. 50 mg/kg oral, 3x/week.
Model-response endpoint context linked to target biomarker expression.
Tumor volume curves in source Fig. 4. SCID mice.
Patient-Derived Xenograft Precision Medicine β-Catenin Biomarker

HI-B1 Directly Binds β-Catenin, Not TCF4, Distinguishing Its Mechanism from Some Reported PPI Inhibitors

Co-immunoprecipitation and pull-down assays demonstrated that HI-B1 directly interacts with β-catenin to disrupt the β-catenin/TCF4 complex, while it does not bind TCF4 [1]. This direct-binding mechanism is noteworthy because a recent biophysical survey raised concerns that many previously reported small-molecule β-catenin ligands do not bind at the protein surface under rigorous orthologous assay conditions [2].

Direct target binding
Class-level inference
HI-B1 directly binds β-catenin (pull-down, co-IP); does not bind TCF4. Contrasts with reported non-binders in biophysical surveys.
Supports mechanistic study fit with confirmed direct engagement.
HI-B1 not in invalidated set. Orthogonal confirmation required.
Drug-Target Binding Mechanism of Action Protein-Protein Interaction

Comparative Analysis: HI-B1 and PKF118-310 Differ in Mechanism and In Vivo Oral Bioavailability

PKF118-310, a known β-catenin/TCF4 inhibitor, acts by disrupting the protein interaction with a reported IC50 of 0.8 μM in cell-free assays and 0.3 μM in cell-based reporter assays . However, PKF118-310 requires direct tumor site injection for in vivo efficacy, limiting its translational utility . In contrast, HI-B1 demonstrates oral bioavailability, achieving significant tumor growth inhibition in PDX models via oral gavage at 50 mg/kg [1].

vs. PKF118-310 route
Cross-study comparable
HI-B1: oral gavage efficacy in PDX. PKF118-310: requires direct intratumoral injection; oral bioavailability not reported.
In vivo model-fit context differs by administration route.
Model species and tumor type differ between studies.
Comparator Analysis Oral Bioavailability In Vivo Pharmacology

Optimal Procurement and Application Scenarios for HI-B1 Based on Unique Evidence of Differentiation


Precision Oncology Research: Biomarker- Stratified Colorectal Cancer Models

HI-B1 is the preferred β-catenin/TCF4 inhibitor for studies requiring biomarker-stratified efficacy data. Its demonstrated ability to selectively kill β-catenin-dependent cancer cells in vitro [1] and inhibit tumor growth only in β-catenin-high PDX models in vivo makes it uniquely suitable for developing companion diagnostics and patient stratification strategies in colorectal cancer.

Investigating Direct β-Catenin Pharmacological Inhibition with a Validated Binder

For researchers needing a small molecule with experimentally confirmed direct binding to β-catenin, HI-B1 is a strong candidate. Unlike numerous early β-catenin inhibitors later flagged for promiscuity, HI-B1's direct target engagement was demonstrated through pull-down and co-IP experiments [1]. This provides greater confidence in mechanistic studies where interpreting phenotypes requires a known direct binder.

Orally Bioavailable Tool Compound for Chronic In Vivo Wnt Pathway Inhibition

HI-B1's oral bioavailability [1] positions it as a superior tool compound over alternatives like PKF118-310, which require direct intratumoral injection , for chronic dosing studies in rodent models of colorectal cancer. This is critical for experiments modeling long-term pathway inhibition or evaluating resistance mechanisms.

Structure-Activity Relationship (SAR) Studies Around the Benzimidazole Scaffold

As a rationally designed cyclic derivative of resveratrol with a defined benzimidazole core, HI-B1 serves as an excellent starting point for medicinal chemistry campaigns. Its known synthetic route [1] and the detailed SAR context provided by its parent compound resveratrol allow for systematic optimization of potency, selectivity, and drug-like properties.

Application
Selection Property
Validation Focus
Colorectal cancer cell-model studies
β-catenin-dependency endpoint review
Apoptosis and cell-viability endpoint context
Direct β-catenin binding mechanistic research
Confirmed direct target engagement
Pull-down / co-IP target-engagement context
Oral in vivo Wnt pathway inhibition models
Oral bioavailability context
PDX model-response endpoint monitoring
Benzimidazole scaffold SAR studies
Structure-activity relationship review
Resveratrol-derived optimization context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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